(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene
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Overview
Description
(2R,6S)-4-Azatricyclo[5210,2,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of diphenyl phosphorazidate and 1,8-diazabicyclo[5.4.0]undec-7-ene to transform hydroxyl groups into azides, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has a similar tricyclic structure but includes oxygen atoms in its framework.
(2R,6S)-4,10-Dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Another similar compound with additional oxygen atoms.
Uniqueness
What sets (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene apart from these similar compounds is its nitrogen atom, which can significantly alter its chemical reactivity and biological activity. This makes it a unique and valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C9H13N |
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Molecular Weight |
135.21 g/mol |
IUPAC Name |
(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6?,7?,8-,9+ |
InChI Key |
CJMPQJDYEONFGO-WZENYGAOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3 |
Canonical SMILES |
C1C2C=CC1C3C2CNC3 |
Origin of Product |
United States |
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